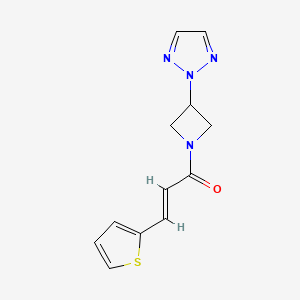

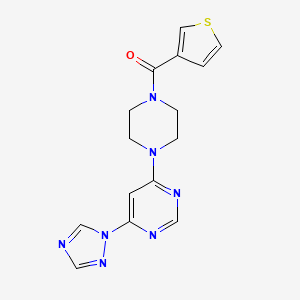

(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The compound is a derivative of azetidinone and triazole, which are known to exhibit various pharmacological activities.

科学的研究の応用

While specific applications for the compound “(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one” are not readily available in the literature, we can infer potential applications based on the properties of its functional groups and related compounds. Here’s a comprehensive analysis focusing on unique applications:

Drug Discovery

Azetidine derivatives, due to their ring strain, exhibit unique reactivity that can be harnessed in drug design . The presence of a triazole ring can also contribute to the pharmacological profile, potentially offering antifungal or antibacterial properties.

Organic Synthesis

The azetidine moiety in the compound can serve as a building block in organic synthesis. Its reactivity can be utilized to create complex molecules for various synthetic applications .

Polymerization

Compounds containing azetidine units can be used as monomers in polymerization processes to create polymers with novel properties .

Chiral Templates

The azetidine ring can act as a chiral template in asymmetric synthesis, which is crucial for producing enantiomerically pure substances in pharmaceuticals .

Biological Probes

Due to the inherent reactivity of azetidine derivatives, they can be used to design biological probes that can bind to specific enzymes or receptors in biological research .

Catalysis

The strain in the azetidine ring can be exploited in catalytic cycles to facilitate chemical transformations, potentially leading to more efficient synthesis methods .

Material Science

The unique electronic properties of the thiophene ring make it a candidate for use in material science, particularly in the field of conductive polymers .

Pharmacophores

Azetidine and its derivatives are recognized as important pharmacophores, which are parts of a molecular structure that is responsible for a particular biological action .

特性

IUPAC Name |

(E)-3-thiophen-2-yl-1-[3-(triazol-2-yl)azetidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4OS/c17-12(4-3-11-2-1-7-18-11)15-8-10(9-15)16-13-5-6-14-16/h1-7,10H,8-9H2/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZFEBLIEMUXBD-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CS2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CS2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(4-bromophenoxy)methyl]benzoate](/img/structure/B2960006.png)

![4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol](/img/structure/B2960008.png)

![N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2960011.png)

![N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2960015.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2960021.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2960027.png)